

Spectroscopic Analysis of 2-Chloro-4-morpholinobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-4-morpholinobenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of **2-Chloro-4-morpholinobenzoic acid**. Due to the limited availability of public experimental data for this specific compound, this document focuses on predicted spectroscopic values and analysis based on analogous structures. It is designed to serve as a foundational resource for researchers and professionals engaged in the synthesis, characterization, and application of this and related molecules. This guide covers predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, and publicly available predicted Mass Spectrometry (MS) data. Detailed, generalized experimental protocols for these techniques are also provided.

Introduction

2-Chloro-4-morpholinobenzoic acid is a substituted aromatic carboxylic acid containing a morpholine moiety. Such compounds are of interest in medicinal chemistry and materials science due to the diverse pharmacological and physicochemical properties imparted by the morpholine ring and the substituted benzoic acid core. Spectroscopic analysis is a cornerstone for the structural elucidation and purity assessment of such novel compounds. This guide presents a theoretical spectroscopic profile of **2-Chloro-4-morpholinobenzoic acid** to aid researchers in its identification and characterization.

Predicted and Reported Spectroscopic Data

While experimental spectra for **2-Chloro-4-morpholinobenzoic acid** are not readily available in the public domain, we can predict the expected spectroscopic features based on the known chemical shifts and absorption frequencies of its constituent functional groups and by referencing data from similar compounds, such as chlorobenzoic acids and N-aryl morpholines.

[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

2.1.1. Predicted ^1H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic, morpholinyl, and carboxylic acid protons. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the carboxylic acid group, and the electron-donating nature of the morpholine nitrogen.

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Carboxylic Acid (-COOH)	> 10.0	Singlet (broad)	1H
Aromatic CH (ortho to COOH)	7.8 - 8.0	Doublet	1H
Aromatic CH (meta to COOH)	6.8 - 7.0	Doublet	1H
Aromatic CH (ortho to Morpholine)	6.7 - 6.9	Singlet	1H
Morpholine (-N-CH ₂ -)	3.8 - 4.0	Triplet	4H
Morpholine (-O-CH ₂ -)	3.2 - 3.4	Triplet	4H

2.1.2. Predicted ^{13}C NMR Data

The carbon NMR spectrum will provide information on all unique carbon environments within the molecule.

Carbon Assignment	Predicted Chemical Shift (ppm)
Carboxylic Acid (-COOH)	165 - 175
Aromatic C (attached to COOH)	128 - 132
Aromatic C (attached to Cl)	135 - 140
Aromatic C (attached to Morpholine)	150 - 155
Aromatic CH	110 - 130
Morpholine (-N-CH ₂ -)	45 - 55
Morpholine (-O-CH ₂ -)	65 - 75

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group	Characteristic Absorption (cm ⁻¹)	Intensity
O-H stretch (Carboxylic Acid)	2500 - 3300	Broad
C-H stretch (Aromatic)	3000 - 3100	Medium
C-H stretch (Aliphatic)	2850 - 2960	Medium
C=O stretch (Carboxylic Acid)	1680 - 1710	Strong
C=C stretch (Aromatic)	1450 - 1600	Medium-Strong
C-N stretch (Aryl-Amine)	1250 - 1350	Strong
C-O-C stretch (Ether in Morpholine)	1070 - 1150	Strong
C-Cl stretch	700 - 800	Strong

The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer.[5][6] The C=O stretch will be a strong, sharp peak.[5] The morpholine moiety will exhibit characteristic C-N and C-O-C stretching vibrations.[7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. The following data is predicted for 2-chloro-4-(morpholin-4-yl)benzoic acid hydrochloride.[9]

Adduct	Predicted m/z
[M+H] ⁺	242.05785
[M+Na] ⁺	264.03979
[M-H] ⁻	240.04329
[M] ⁺	241.05002

The fragmentation pattern in mass spectrometry would likely involve the loss of the carboxylic acid group, and fragmentation of the morpholine ring.[10][11]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-Chloro-4-morpholinobenzoic acid** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical, as the carboxylic acid proton may be exchanged in protic solvents.
- Instrument Setup: The NMR spectrometer is typically a high-field instrument (e.g., 400 MHz or higher).
- Data Acquisition:
 - ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
 - ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger number of scans is typically required due to the low natural abundance of ¹³C.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

IR Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure arm.

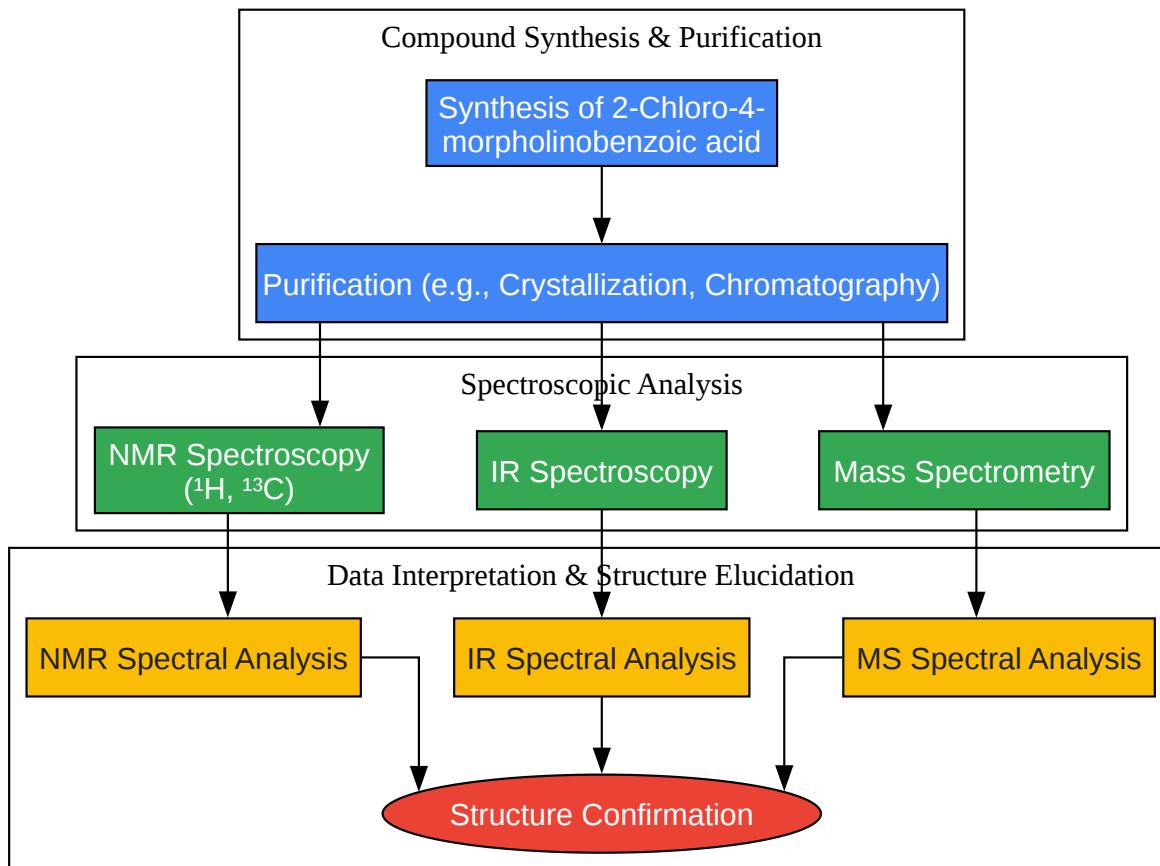
- Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (typically in the low $\mu\text{g/mL}$ to ng/mL range) in a suitable volatile solvent such as methanol or acetonitrile.
- Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule, which can be analyzed in either positive or negative ion mode.
- Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
- Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel organic compound like **2-Chloro-4-morpholinobenzoic acid**.



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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a predicted spectroscopic profile of **2-Chloro-4-morpholinobenzoic acid**, which can serve as a valuable reference for its synthesis and characterization. The provided data tables summarize the expected NMR and IR absorptions, along with predicted mass spectrometry values. The detailed experimental protocols offer a practical guide for researchers to obtain and interpret the spectroscopic data for this and

structurally related compounds. The successful structural elucidation of novel molecules relies on the synergistic application of these powerful analytical techniques.

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